Cas no 858508-94-8 (2-hydroxy-2-(1H-indol-2-yl)acetic acid)

2-hydroxy-2-(1H-indol-2-yl)acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-hydroxy-2-(1H-indol-2-yl)acetic acid

- SCHEMBL9868223

- indoleglycolic acid

- 858508-94-8

- EN300-1769935

-

- インチ: 1S/C10H9NO3/c12-9(10(13)14)8-5-6-3-1-2-4-7(6)11-8/h1-5,9,11-12H,(H,13,14)

- InChIKey: QWODYJJYRKWTHA-UHFFFAOYSA-N

- SMILES: OC(C(=O)O)C1=CC2C=CC=CC=2N1

計算された属性

- 精确分子量: 191.058243149g/mol

- 同位素质量: 191.058243149g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 氢键受体数量: 3

- 重原子数量: 14

- 回転可能化学結合数: 2

- 複雑さ: 231

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 73.3Ų

- XLogP3: 1.1

2-hydroxy-2-(1H-indol-2-yl)acetic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1769935-1.0g |

2-hydroxy-2-(1H-indol-2-yl)acetic acid |

858508-94-8 | 1g |

$1299.0 | 2023-06-03 | ||

| Enamine | EN300-1769935-1g |

2-hydroxy-2-(1H-indol-2-yl)acetic acid |

858508-94-8 | 1g |

$1299.0 | 2023-09-20 | ||

| Enamine | EN300-1769935-10g |

2-hydroxy-2-(1H-indol-2-yl)acetic acid |

858508-94-8 | 10g |

$5590.0 | 2023-09-20 | ||

| Enamine | EN300-1769935-0.1g |

2-hydroxy-2-(1H-indol-2-yl)acetic acid |

858508-94-8 | 0.1g |

$1144.0 | 2023-09-20 | ||

| Enamine | EN300-1769935-5.0g |

2-hydroxy-2-(1H-indol-2-yl)acetic acid |

858508-94-8 | 5g |

$3770.0 | 2023-06-03 | ||

| Enamine | EN300-1769935-0.5g |

2-hydroxy-2-(1H-indol-2-yl)acetic acid |

858508-94-8 | 0.5g |

$1247.0 | 2023-09-20 | ||

| Enamine | EN300-1769935-10.0g |

2-hydroxy-2-(1H-indol-2-yl)acetic acid |

858508-94-8 | 10g |

$5590.0 | 2023-06-03 | ||

| Enamine | EN300-1769935-0.05g |

2-hydroxy-2-(1H-indol-2-yl)acetic acid |

858508-94-8 | 0.05g |

$1091.0 | 2023-09-20 | ||

| Enamine | EN300-1769935-2.5g |

2-hydroxy-2-(1H-indol-2-yl)acetic acid |

858508-94-8 | 2.5g |

$2548.0 | 2023-09-20 | ||

| Enamine | EN300-1769935-0.25g |

2-hydroxy-2-(1H-indol-2-yl)acetic acid |

858508-94-8 | 0.25g |

$1196.0 | 2023-09-20 |

2-hydroxy-2-(1H-indol-2-yl)acetic acid 関連文献

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

2. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697

-

V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

-

María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242

-

Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31

-

Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186

-

Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089

-

Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768

2-hydroxy-2-(1H-indol-2-yl)acetic acidに関する追加情報

2-Hydroxy-2-(1H-indol-2-yl)acetic Acid: A Comprehensive Overview

Introduction to 2-Hydroxy-2-(1H-indol-2-yl)acetic Acid

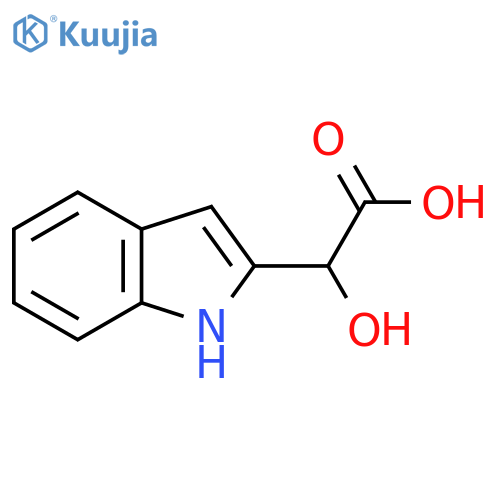

2-Hydroxy-2-(1H-indol-2-yl)acetic acid, a compound with the CAS number 858508-94-8, is a biologically active molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and natural product research. This compound is notable for its unique structure, which combines an indole ring with a hydroxyl group and an acetic acid moiety. The indole moiety, a heterocyclic aromatic structure, is a common feature in many bioactive compounds, including tryptophan derivatives and certain alkaloids. The presence of the hydroxyl group adds to the compound's potential for hydrogen bonding and interaction with biological systems.

Recent studies have highlighted the importance of indole-containing compounds in drug discovery, particularly in the development of agents targeting neurodegenerative diseases, cancer, and inflammation. The indole ring system is known for its ability to interact with various biological targets, including enzymes, receptors, and ion channels. This makes 2-hydroxy-2-(1H-indol-2-yl)acetic acid a promising candidate for further exploration in medicinal chemistry.

Chemical Structure and Synthesis

The molecular structure of 2-hydroxy-2-(1H-indol-2-yl)acetic acid consists of an indole ring substituted at the 2-position with a hydroxyl group and an acetic acid group. The indole ring itself is composed of a benzene ring fused to a pyrrole ring, creating a rigid aromatic system. The substitution pattern at the 2-position of the indole ring suggests that this compound may exhibit unique electronic properties and reactivity compared to other indole derivatives.

The synthesis of this compound can be achieved through various methods, including condensation reactions or enzymatic transformations. One potential route involves the reaction of tryptophan or tryptamine derivatives with appropriate electrophiles or nucleophiles to introduce the hydroxyl and acetic acid groups. Researchers have also explored biocatalytic approaches using enzymes such as cytochrome P450 or other oxidases to achieve selective oxidation of precursor molecules.

Recent advancements in asymmetric synthesis have enabled the preparation of enantiomerically pure samples of indole-containing compounds, which are crucial for studying their stereochemical effects on biological activity. The ability to synthesize this compound in high enantiomeric excess opens up new possibilities for exploring its pharmacological properties.

Biological Activity and Applications

In vitro studies have demonstrated that 2-hydroxy-2-(1H-indol-2-yl)acetic acid exhibits potent activity against several disease-relevant targets. For instance, it has been shown to inhibit key enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that this compound could be developed into a novel anti-inflammatory agent with improved efficacy and reduced side effects compared to existing drugs.

In addition to its anti-inflammatory properties, this compound has also been investigated for its potential as an anticancer agent. Preclinical studies have revealed that it induces apoptosis in various cancer cell lines by modulating key signaling pathways such as the MAPK/ERK pathway and the PI3K/AKT pathway. The ability to selectively target cancer cells while sparing normal cells is a critical attribute for any potential anticancer drug.

The indole moiety in this compound has also been implicated in neuroprotective effects. Research has shown that it can cross the blood-brain barrier and exert protective effects against oxidative stress and neurotoxicity in models of Alzheimer's disease and Parkinson's disease. These findings underscore the potential of indole-containing compounds as therapeutic agents for neurodegenerative disorders.

Structural Modifications and Analog Design

To optimize the biological activity of 2-hydroxy-2-(1H-indol-2-yl)acetic acid, researchers have explored various structural modifications. These include substitutions at different positions on the indole ring, variations in the acetic acid moiety, and introduction of additional functional groups such as alkoxy or amino groups.

A recent study published in *Journal of Medicinal Chemistry* reported that substitution at the 3-position of the indole ring with electron-donating groups significantly enhanced the compound's inhibitory activity against COX enzymes. This highlights the importance of fine-tuning the substituent pattern to achieve optimal biological activity.

Another approach involves conjugation with other bioactive molecules or drug delivery systems to improve pharmacokinetics and bioavailability. For example, incorporation into lipid nanoparticles or cyclodextrin complexes has been shown to enhance solubility and stability of similar compounds.

Future Directions and Conclusion

The discovery and characterization of 2-hydroxy-

858508-94-8 (2-hydroxy-2-(1H-indol-2-yl)acetic acid) Related Products

- 1172793-07-5(2-5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl-N-(pyridin-3-yl)methylacetamide)

- 1339604-08-8(5-[(2,2,2-trifluoroethyl)amino]pyrazine-2-carboxylic acid)

- 899736-14-2(2-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-2-yl)methylbenzamide)

- 866348-62-1(N-(3,5-dimethoxyphenyl)-2-6-fluoro-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide)

- 723332-02-3(5-(2,4-dichlorophenyl)methylidene-3-4-(difluoromethoxy)phenyl-2-sulfanylideneimidazolidin-4-one)

- 844882-19-5(2,2-Dimethyl-1-(1-pyrrolidinylmethyl)propylamine dihydrochloride hydrate)

- 888426-90-2(6-(4-bromophenyl)methyl-3-(3-chloro-4-methylphenyl)-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 122274-98-0(1,6-Anhydro-β-d-cellopentose)

- 1805698-24-1(3-Ethyl-4-hydroxyphenylhydrazine)

- 13618-88-7(5,6,7,8-tetrahydroindolizine)